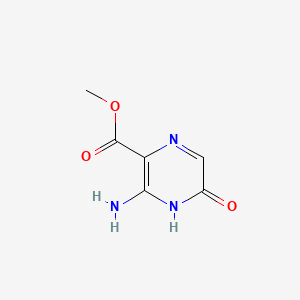

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUKXBXGBDQLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. Pyrazine derivatives are a critical class of N-heterocycles found in pharmaceuticals, agricultural chemicals, and flavor compounds.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the strategic choices behind the synthesis and the validation protocols for characterization. We will explore a robust, multi-step synthesis, explain the causality behind experimental design, and detail the expected outcomes from modern spectroscopic techniques, thereby providing a self-validating framework for producing and confirming the title compound.

Introduction to Substituted Pyrazines

Significance and Applications

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[3] This unique structure imparts specific electronic properties, making the pyrazine core a valuable scaffold in medicinal chemistry and materials science.[1] Substituted pyrazines are known for their diverse biological activities, including anti-tuberculosis and antiviral properties.[4] Their derivatives are integral to the structure of pteridines and other polyfused heterocyclic systems, highlighting their importance as synthetic intermediates.[5] The strategic placement of functional groups, such as amino, hydroxyl, and carboxylate moieties, can significantly modulate the molecule's biological activity and chemical reactivity, making compounds like Methyl 3-amino-5-hydroxypyrazine-2-carboxylate attractive targets for new drug discovery programs.

The Target Molecule: Structure and Potential Utility

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate incorporates three key functional groups on the pyrazine ring: an amino group, a hydroxyl group, and a methyl ester. This trifunctionalized arrangement offers multiple points for further chemical modification, positioning it as a versatile building block for constructing more complex molecules.[6] The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, which is critical for molecular recognition in biological systems, while the ester provides a handle for amide bond formation, a cornerstone of medicinal chemistry.[4]

Comprehensive Characterization

To unambiguously confirm the identity, structure, and purity of the synthesized Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, a suite of modern analytical techniques must be employed. The expected data presented below are based on comparative analysis of structurally similar compounds documented in the literature. [7][8][9]

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the first line of analysis to confirm the presence of key proton environments. We expect to see a singlet for the lone pyrazine ring proton, broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons (which are exchangeable with D₂O), and a sharp singlet for the methyl ester (-OCH₃) protons.

-

¹³C NMR: This technique validates the carbon skeleton. Distinct signals are expected for the five unique carbons of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts will be influenced by the electronic effects of the nitrogen atoms and the various substituents. [9]

-

-

Vibrational Spectroscopy (FTIR):

-

Infrared spectroscopy is essential for identifying the functional groups present. Key vibrational bands include N-H stretching for the amino group, O-H stretching for the hydroxyl group, C=O stretching for the ester carbonyl, and characteristic C=N and C=C stretching frequencies of the pyrazine ring. [7][8]The presence of both N-H and O-H stretches in the 3200-3500 cm⁻¹ region will be a key indicator of successful synthesis.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern will also yield structural information, likely showing initial loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).

-

Expected Data Summary

The following table summarizes the anticipated analytical data for the target compound based on known data for close analogs.

| Technique | Parameter | Expected Value / Observation | Rationale / Reference Analog |

| ¹H NMR | Chemical Shift (δ) | ~8.0-8.5 ppm (s, 1H, pyrazine-H) | Aromatic proton in electron-deficient ring. |

| (DMSO-d₆) | ~7.0-7.5 ppm (br s, 2H, -NH₂) | Amino protons. [10] | |

| ~10.0-11.0 ppm (br s, 1H, -OH) | Phenolic/enolic hydroxyl proton. | ||

| ~3.9 ppm (s, 3H, -OCH₃) | Methyl ester protons. [11] | ||

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm (C=O) | Ester carbonyl carbon. [9] |

| (DMSO-d₆) | ~125-155 ppm (5 signals, pyrazine-C) | Aromatic carbons influenced by N, NH₂, and OH. [9] | |

| ~53 ppm (-OCH₃) | Methyl ester carbon. [11] | ||

| FTIR | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹ (N-H stretch) | Asymmetric and symmetric stretching of the amino group. [7] |

| 3300-3200 cm⁻¹ (O-H stretch, broad) | Hydrogen-bonded hydroxyl group. | ||

| ~1720 cm⁻¹ (C=O stretch) | Ester carbonyl vibration. | ||

| 1620-1550 cm⁻¹ (C=N, C=C stretch) | Pyrazine ring vibrations. | ||

| MS (EI) | Molecular Ion (M⁺•) | m/z = 169 | Calculated Molecular Weight: C₆H₇N₃O₃ = 169.14 g/mol . |

| Key Fragments | m/z = 138 ([M-OCH₃]⁺) | Loss of the methoxy radical. | |

| m/z = 110 ([M-COOCH₃]⁺) | Loss of the methoxycarbonyl radical. |

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical principles and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

-

Reaction Setup: To a solution of Methyl 3-amino-5-chloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., dioxane or a water/DMSO mixture) in a round-bottom flask, add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).

-

Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier for the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of ~6-7 using a dilute acid (e.g., 1M HCl). The purpose of neutralization is to protonate the resulting phenoxide to form the hydroxyl group and precipitate the product, which is typically less soluble in its neutral form.

-

Isolation: The resulting precipitate is collected by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Characterization Protocols

-

NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the polar compound and allows for the observation of exchangeable -NH₂ and -OH protons, which would be lost in D₂O.

-

FTIR Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dried product with spectroscopic grade KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

MS Sample Preparation: Dissolve a small amount of the product in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or another appropriate ionization method.

Safety, Handling, and Storage

-

Safety: Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Pyrazine derivatives and reagents like NaOH can be corrosive or irritant.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light to prevent potential degradation.

Conclusion and Future Outlook

This guide has outlined a logical and scientifically-grounded approach to the synthesis and characterization of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. The proposed SNAr pathway offers a reliable method for accessing this valuable trifunctionalized pyrazine intermediate. The detailed characterization plan provides a robust framework for structural verification and purity assessment, ensuring the material's quality for subsequent applications. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents and other advanced materials, warranting further exploration of its synthetic utility and biological activity.

References

- Milata, V., & Jantová, S. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.

- Synthesis and reactions of Pyrazine. (n.d.). SlideShare.

- Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.

- El-Shafei, A. K., et al. (1994). Synthesis and Reactions of Some Pyrazine Derivatives.

- Pyrazine. (n.d.). Wikipedia.

- Prabavathi, N., & Nilufer, A. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. Journal of Environmental Nanotechnology, 3(2), 130-149.

- Prabavathi, N., & Nilufer, A. (2014).

- 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

- METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYL

- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.).

- Adebayo, I. A., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction. UWCScholar.

- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- Ahmed, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.

- Methyl 3-aminopyrazine-2-carboxyl

- Methyl 3-hydroxypyrazine-2-carboxyl

- 2,3-Diethyl-5-methylpyrazine. (n.d.).

Sources

- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. hmdb.ca [hmdb.ca]

- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE [myskinrecipes.com]

- 7. nanoient.org [nanoient.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. applications.emro.who.int [applications.emro.who.int]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

Abstract

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a substituted pyrazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in FDA-approved pharmaceuticals[1][2]. Accurate and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides an in-depth, multi-technique approach to the spectroscopic analysis of this target molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind methodological choices and integrates data from all four techniques to build a cohesive and validated structural assignment.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic architecture. The structure contains a pyrazine core, an aromatic six-membered ring with two nitrogen atoms at positions 1 and 4. This core is functionalized with an amino group, a hydroxyl group, and a methyl ester group, each contributing unique spectroscopic signatures.

| Property | Value |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| IUPAC Name | Methyl 3-amino-5-hydroxypyrazine-2-carboxylate |

| CAS Number | Not readily available; structural analogues exist |

| Predicted LogP | ~0.3 - 0.8 |

The Spectroscopic Quadrangle: An Integrated Workflow

No single technique can provide absolute structural proof. A robust characterization relies on the convergence of data from multiple orthogonal methods. This "Spectroscopic Quadrangle" approach ensures that each piece of structural information is cross-validated, forming a self-validating analytical system. The overall workflow is designed to move from atomic-level connectivity (NMR) and functional group identification (IR) to electronic properties (UV-Vis) and overall mass confirmation (MS).

Caption: Overall workflow for integrated spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

Rationale and Predicted Spectra

-

¹H NMR: The spectrum is expected to be relatively simple. The pyrazine ring has one proton, which will appear as a singlet. The amino (-NH₂) and hydroxyl (-OH) protons are exchangeable and may appear as broad singlets. The methyl ester (-OCH₃) protons will be a sharp singlet. The choice of a solvent like DMSO-d₆ is critical; its hydrogen-bond accepting nature slows the exchange of N-H and O-H protons, allowing them to be observed more clearly than in solvents like chloroform-d[3].

-

¹³C NMR: The spectrum will show six distinct carbon signals. The pyrazine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The carbonyl carbon of the ester will be the most downfield signal, typically >160 ppm. The methyl carbon will be the most upfield signal.

Predicted Quantitative Data

The following predictions are based on data from structurally similar compounds, such as methyl-3-amino-2-pyrazinecarboxylate and 2-hydroxy-5-methylpyrazine[3][4][5].

| ¹H NMR (Predicted in DMSO-d₆, 400 MHz) | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| -OH | 10.0 - 12.0 | Broad Singlet | Position and broadness are concentration/temperature dependent. |

| Ring H-6 | 7.8 - 8.1 | Singlet | Deshielded by adjacent ring nitrogen. |

| -NH₂ | 6.5 - 7.5 | Broad Singlet | Two protons, exchangeable. |

| -OCH₃ | 3.8 - 4.0 | Singlet | Three protons, typical for a methyl ester. |

| ¹³C NMR (Predicted in DMSO-d₆, 100 MHz) | |

| Assignment | Predicted δ (ppm) |

| C=O (Ester) | 164 - 168 |

| C-5 (-OH) | 155 - 160 |

| C-3 (-NH₂) | 145 - 150 |

| C-2 (-COOCH₃) | 135 - 140 |

| C-6 | 125 - 130 |

| -OCH₃ | 52 - 55 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the high-purity compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, hydrogen-bonding compounds and to preserve the signals from -OH and -NH₂ protons[3].

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution and peak shape.

-

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbons, including the quaternary ones.

-

Collect 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO signal (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for rapidly identifying the presence of key functional groups.

Expected Vibrational Frequencies

The IR spectrum will be dominated by absorptions from the N-H, O-H, C=O, and aromatic ring bonds. The presence of strong hydrogen bonding is expected to broaden the -OH and -NH₂ stretching bands. Data from aminopyrazine and related esters are used as a reference[4][6][7].

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| N-H Stretch (Amino) | 3300 - 3450 | Medium (two bands) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| C=O Stretch (Ester) | 1700 - 1725 | Strong, Sharp |

| N-H Bend (Amino) | 1600 - 1650 | Medium |

| C=C / C=N Ring Stretch | 1450 - 1600 | Medium (multiple bands) |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

Experimental Protocol: FTIR-ATR

-

Sample Preparation: No special preparation is required for Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform an automatic baseline correction and ATR correction if available in the software.

-

Label the major peaks corresponding to the key functional groups.

-

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The pyrazine ring, along with its electron-donating (-NH₂, -OH) and electron-withdrawing (-COOCH₃) substituents, creates a chromophore that absorbs light in the UV region.

Expected Electronic Transitions

-

π → π* Transitions: These high-energy transitions are characteristic of the aromatic system and are expected to produce strong absorption bands, likely below 300 nm.

-

n → π* Transitions: These lower-energy transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. They result in weaker absorption bands at longer wavelengths, potentially above 300 nm[8]. The position of these bands can be sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL.

-

Perform serial dilutions to create a working solution with an absorbance maximum between 0.5 and 1.0 AU. A typical concentration is around 5x10⁻⁵ M[5].

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as the reference/blank.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample from 200 nm to 500 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If the concentration is known accurately, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

-

Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS provides the exact molecular weight and, through fragmentation, offers corroborating evidence for the molecule's structure.

Ionization and Predicted Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is crucial as it can confirm the elemental formula to within a few parts per million. The fragmentation pattern helps piece the structure together.

Caption: How each technique validates a specific aspect of the molecular structure.

-

MS confirms the elemental formula is C₆H₇N₃O₃.

-

IR confirms the presence of -OH, -NH₂, and C=O (ester) functional groups.

-

NMR confirms the number of protons and carbons and their local environments: a single ring proton, an exchangeable OH, an exchangeable NH₂, and a methyl ester group. 2D NMR (if performed) would definitively link protons to their attached carbons.

-

UV-Vis confirms the presence of a conjugated aromatic system consistent with the proposed structure.

Together, these data points provide an unambiguous, cross-validated structural assignment for Methyl 3-amino-5-hydroxypyrazine-2-carboxylate.

References

-

PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

MDPI. (n.d.). Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. Molecules. Retrieved from [Link]

-

Journal of Environmental Nanotechnology. (2015). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved from [Link]

-

MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

NIST. (n.d.). Aminopyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Uv Spectrophotometric assay of Hydroxazine. Retrieved from [Link]

-

Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

-

DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Retrieved from [Link]

-

NIH. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Center for Biotechnology Information. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

-

ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Retrieved from [Link]

-

ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2015). An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. Biosensors & Bioelectronics. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH3. Retrieved from [Link]

-

NIH. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Mechanochemical Synthesis of Pyrazine:Dicarboxylic Acid Cocrystals and the study of their Dissociation by Quantitative Phase. CrystEngComm. Retrieved from [Link]

-

J. Environ. Nanotechnol. (2015). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Retrieved from [Link]

-

YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL-NOC IITM. Retrieved from [Link]

-

ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt.... Retrieved from [Link]

-

Mettler Toledo. (n.d.). Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. Retrieved from [Link]

-

PubChem. (n.d.). Aminopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Omega. (2023). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. All 'Bout Chemistry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

- 5. nanoient.org [nanoient.org]

- 6. Aminopyrazine [webbook.nist.gov]

- 7. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of N-Heterocycles: An In-depth Technical Guide to the Reaction Mechanisms of Pyrazine Synthesis

Abstract

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a fundamental scaffold in a vast array of chemical applications. From critical components of flavor and fragrance chemistry to the core of life-saving pharmaceuticals, the pyrazine ring is a privileged structure.[1][2] This technical guide provides an in-depth exploration of the reaction mechanisms underpinning pyrazine synthesis. We will dissect classical methodologies that form the bedrock of our understanding and navigate the innovations of modern catalytic and green chemistry approaches. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of synthetic routes, but a deeper understanding of the causality behind the chemical transformations, empowering more strategic and efficient molecular design.

The Enduring Legacy of Classical Pyrazine Synthesis

The earliest methods for constructing the pyrazine ring, while over a century old, remain instructive and are still employed in various contexts. Their mechanisms illuminate the fundamental reactivity patterns that are exploited and refined in contemporary synthesis.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the oldest named reactions for pyrazine formation, the Staedel-Rugheimer synthesis, involves the reaction of a 2-haloacetophenone with an excess of ammonia.[3][4][5][6] This process culminates in the self-condensation of an α-amino ketone intermediate, followed by an oxidation step to yield the aromatic pyrazine.

Mechanism Deep Dive:

The reaction initiates with the nucleophilic substitution of the halogen on the 2-haloacetophenone by ammonia, forming an α-amino ketone. This intermediate is the crucial building block for the pyrazine ring. Two molecules of the α-amino ketone then undergo a self-condensation reaction. One molecule acts as the nucleophile (via its amino group) and the other as the electrophile (at its carbonyl carbon). This condensation leads to the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the final, stable aromatic pyrazine.

Experimental Protocol: Illustrative Synthesis of 2,5-Diphenylpyrazine

-

Formation of the α-Amino Ketone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, add a threefold excess of aqueous ammonia.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminoacetophenone.

-

Condensation and Oxidation: The crude α-aminoacetophenone is dissolved in glacial acetic acid.

-

The solution is heated at reflux for 2-3 hours. The dihydropyrazine intermediate forms and is often oxidized in situ by air. For more controlled oxidation, an oxidizing agent like copper(II) sulfate can be added.

-

After cooling, the reaction mixture is poured into water and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 2,5-diphenylpyrazine.

Causality in Experimental Choices:

-

Excess Ammonia: The use of excess ammonia is crucial to drive the initial nucleophilic substitution to completion and to minimize the formation of secondary and tertiary amine byproducts.

-

Solvent Choice: Ethanol is a common solvent as it readily dissolves the starting material and is compatible with aqueous ammonia. Acetic acid in the second step acts as both a solvent and a catalyst for the condensation reaction.

Logical Relationship: Staedel-Rugheimer Synthesis

Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.

The Gutknecht Pyrazine Synthesis (1879)

A variation on the theme of α-amino ketone self-condensation, the Gutknecht synthesis offers an alternative route to this key intermediate.[3][4][5][7] This method is particularly versatile as it allows for the synthesis of unsymmetrically substituted pyrazines if two different α-amino ketones are used, though this often leads to a mixture of products.

Mechanism Deep Dive:

The Gutknecht synthesis begins with the nitrosation of a ketone to form an α-oximino ketone. This is typically achieved using nitrous acid, generated in situ from sodium nitrite and a strong acid. The α-oximino ketone is then reduced to the corresponding α-amino ketone.[8] This reduction can be accomplished using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation. The resulting α-amino ketone then undergoes dimerization and oxidation, analogous to the Staedel-Rugheimer pathway, to yield the pyrazine.[8]

Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis [9]

-

Nitrosation: Dissolve the starting ketone in a suitable solvent like diethyl ether or acetic acid. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, maintaining the low temperature.

-

Stir the reaction mixture for 1-2 hours. The α-oximino ketone often precipitates and can be isolated by filtration.

-

Reduction: Suspend the α-oximino ketone in a mixture of acetic acid and water.

-

Add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

-

After the addition is complete, continue stirring for several hours until the starting material is consumed (monitored by TLC).

-

Filter off the excess zinc and neutralize the filtrate with a base.

-

Condensation and Oxidation: The crude α-amino ketone is then subjected to conditions similar to the Staedel-Rugheimer synthesis (e.g., heating in a suitable solvent) to promote condensation and subsequent oxidation to the pyrazine.

Trustworthiness Through Self-Validation:

The protocols for both the Staedel-Rugheimer and Gutknecht syntheses have built-in checkpoints. The isolation and characterization of the intermediate α-amino ketone (or α-oximino ketone in the Gutknecht case) allow for verification of the success of the initial step before proceeding to the more complex condensation and oxidation stages.

Signaling Pathway: Gutknecht Synthesis

Caption: Reaction pathway of the Gutknecht pyrazine synthesis.

Modern Frontiers in Pyrazine Synthesis: Efficiency and Sustainability

While the classical methods are robust, they often suffer from harsh reaction conditions, limited substrate scope, and the generation of significant waste. Modern synthetic chemistry has focused on overcoming these limitations through the development of catalytic and more environmentally benign methodologies.

Catalytic Dehydrogenative Coupling: An Atom-Economical Approach

A significant advancement in pyrazine synthesis is the use of transition metal catalysts to facilitate the dehydrogenative coupling of readily available starting materials.[10][11] This approach is highly atom-economical, with hydrogen gas and water often being the only byproducts.

Mechanism Deep Dive:

Manganese pincer complexes have emerged as effective catalysts for the self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines.[10][11] The proposed mechanism involves the manganese complex coordinating to the 2-amino alcohol. Through a series of ligand-assisted steps, the alcohol is oxidized to an aldehyde, and the amine is oxidized to an imine, with the concomitant release of hydrogen gas. The resulting α-amino aldehyde intermediates then condense to form a dihydropyrazine, which is further dehydrogenated by the catalyst to yield the aromatic pyrazine.

Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Dialkylpyrazines [10]

-

In a glovebox, a reaction vessel is charged with the 2-amino alcohol (0.5 mmol), the manganese pincer complex catalyst (2 mol %), and potassium hydride (3 mol %).

-

Toluene (2 mL) is added as the solvent.

-

The vessel is sealed and heated at 150 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is carefully quenched with water.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography on silica gel.

| Catalyst | Substrate | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mn(Acr-PNPPh)(CO)2Br | 2-Phenylglycinol | KH | 150 | 24 | 99 (GC-MS) | [10] |

| Mn(Acr-PNPPh)(CO)2Br | 2-Amino-1-propanol | KH | 150 | 24 | 85 (Isolated) | [10] |

| Mn(Acr-PNPPh)(CO)2Br | 2-Amino-1-butanol | KH | 150 | 24 | 82 (Isolated) | [10] |

"Green" Synthesis: One-Pot Condensation in Benign Solvents

In response to the growing need for sustainable chemical processes, "green" approaches to pyrazine synthesis have been developed. These methods prioritize the use of non-toxic solvents, milder reaction conditions, and catalyst systems with low environmental impact.[12][13][14]

Mechanism Deep Dive:

A notable example is the one-pot condensation of 1,2-dicarbonyl compounds with 1,2-diamines in aqueous methanol, catalyzed by a catalytic amount of potassium tert-butoxide (t-BuOK) at room temperature.[12][14][15] The reaction proceeds through the initial formation of a dihydropyrazine intermediate via a double condensation.[12][14] The mild basic conditions are sufficient to promote the subsequent aromatization to the pyrazine, often with ambient air acting as the oxidant. The detection of the dihydropyrazine intermediate at the early stages of the reaction supports this proposed mechanism.[12][14]

Experimental Protocol: Green Synthesis of Pyrazines [14]

-

In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (2 mmol) in aqueous methanol (3 mL).

-

To this solution, add the 1,2-diamine (2 mmol) and a catalytic amount of potassium tert-butoxide (0.08 mmol).

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC.

-

Upon completion, evaporate the methanol under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Logical Relationship: Green Pyrazine Synthesis

Caption: Workflow for the green synthesis of pyrazines.

| 1,2-Dicarbonyl | 1,2-Diamine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| Benzil | Ethylenediamine | Aq. Methanol | t-BuOK | 6-8 | 88 | [16] |

| 2,3-Butanedione | Ethylenediamine | Aq. Methanol | t-BuOK | 6-8 | 85 | [16] |

| Phenylglyoxal | Ethylenediamine | Aq. Methanol | t-BuOK | 6-8 | 82 | [16] |

Conclusion: A Continuously Evolving Synthetic Landscape

The synthesis of the pyrazine core has evolved significantly from its classical roots. While the foundational principles discovered by Staedel, Rugheimer, and Gutknecht remain relevant, the field has been propelled forward by the pursuit of greater efficiency, broader substrate applicability, and improved environmental compatibility. The advent of catalytic dehydrogenative coupling and one-pot green methodologies represents the current state-of-the-art, offering elegant and sustainable solutions for accessing this vital class of N-heterocycles. As the demand for novel pyrazine-containing molecules in pharmaceuticals, agrochemicals, and materials science continues to grow, so too will the ingenuity of synthetic chemists in devising ever more sophisticated and practical routes to this essential chemical scaffold.

References

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds, 43(5). Available at: [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Catalysis, 8(8), 7576–7581. Available at: [Link]

-

Greener approach toward one pot route to pyrazine synthesis. (2012). Green Chemistry Letters and Reviews, 5(2), 127-134. Available at: [Link]

-

What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. Available at: [Link]

-

Pyrazine - Wikipedia. (n.d.). Available at: [Link]

-

Gutknecht Condensation. (2010). Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

-

(PDF) Greener approach toward one pot route to pyrazine synthesis. (2011). ResearchGate. Available at: [Link]

-

Gutknecht Pyrazine Synthesis. (n.d.). Merck Index. Available at: [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2024). ResearchGate. Available at: [Link]

-

Chapter IV Section A (General introduction and synthetic background). (n.d.). NBU-IR. Available at: [Link]

-

Staedel-Rugheimer Pyrazine Synthesis. (n.d.). LookChem. Available at: [Link]

-

THE PYRAZINES. (n.d.). Internet Archive. Available at: [Link]

-

PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021). YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine - Wikipedia [en.wikipedia.org]

- 5. ir.nbu.ac.in [ir.nbu.ac.in]

- 6. Staedel-Rugheimer Pyrazine Synthesis 's chemicals dictionary [lookchem.com]

- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 8. Gutknecht Condensation | CoLab [colab.ws]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mobt3ath.com [mobt3ath.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate and its Progeny

This technical guide delves into the discovery and historical development of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, a heterocyclic compound that has emerged as a critical structural motif in the landscape of modern antiviral drug discovery. While direct historical accounts of this specific molecule are sparse, its significance is intrinsically linked to the synthesis of potent therapeutic agents, most notably the broad-spectrum antiviral drug Favipiravir. This document will trace the evolution of pyrazine chemistry, elucidate the synthesis of the core intermediate, Methyl 3-aminopyrazine-2-carboxylate, and detail the subsequent transformations that lead to the crucial 5-hydroxy derivative, a cornerstone of advanced pharmaceutical development.

A Legacy of Nitrogen Heterocycles: The Historical Context of Pyrazine Synthesis

The journey to complex molecules like Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is built upon a rich history of synthetic organic chemistry. Pyrazines, six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, have been a subject of chemical investigation since the 19th century.[1] Early landmark syntheses, such as the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879, laid the foundational groundwork for accessing this important class of heterocycles.[1] These methods, often involving the self-condensation of α-amino ketones, opened the door to a vast array of pyrazine derivatives.

The inherent electronic properties of the pyrazine ring, characterized by its electron-deficient nature, have made it a compelling scaffold for medicinal chemists.[2] Pyrazine-containing compounds are found in nature and have been developed for a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[3][4] The ability of the pyrazine nitrogens to act as hydrogen bond acceptors has been a key feature in the design of enzyme inhibitors.[2]

The Gateway Intermediate: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

The direct precursor to our target molecule and a pivotal intermediate in numerous pharmaceutical syntheses is Methyl 3-aminopyrazine-2-carboxylate. Its preparation typically begins with the commercially available 3-aminopyrazine-2-carboxylic acid.

Fischer Esterification: A Classic and Robust Method

The most common and industrially scalable method for the synthesis of Methyl 3-aminopyrazine-2-carboxylate is the Fischer esterification of 3-aminopyrazine-2-carboxylic acid.[5][6] This acid-catalyzed reaction provides a reliable and high-yielding route to the desired methyl ester.

Experimental Protocol: Fischer Esterification of 3-aminopyrazine-2-carboxylic acid [5][6]

-

Reaction Setup: To a suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 volumes), add concentrated sulfuric acid (1.5-2.0 eq) dropwise at 0°C.

-

Reaction Execution: The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully poured into a cold aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid (pH ~7-8).

-

Purification: The resulting precipitate, crude Methyl 3-aminopyrazine-2-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as methanol or ethanol.

Causality in Experimental Choices:

-

Excess Methanol: Methanol serves as both the reactant and the solvent, and using it in large excess drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium towards the product.

-

Controlled Temperature during Acid Addition: The initial cooling to 0°C during the addition of sulfuric acid is a critical safety measure to control the exothermic reaction between the concentrated acid and methanol.

-

Neutralization: The neutralization step is essential to quench the reaction and to precipitate the ester, which is less soluble in the aqueous medium than its protonated form.

The logical flow of this synthesis is depicted in the following workflow diagram:

Caption: Workflow for the synthesis of Methyl 3-aminopyrazine-2-carboxylate.

The Crucial Hydroxylation Step: Paving the Way for Antiviral Activity

The introduction of a hydroxyl group at the 5-position of the pyrazine ring is a pivotal transformation that imparts significant biological activity to this class of molecules. This is exemplified by the structure of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), where the hydroxyl group is at the 3-position (which corresponds to the 5-position of our target molecule due to IUPAC nomenclature changes based on other substituents). The synthesis of such hydroxylated pyrazines often involves a multi-step sequence starting from Methyl 3-aminopyrazine-2-carboxylate.

While a direct and selective hydroxylation at the 5-position of Methyl 3-aminopyrazine-2-carboxylate is challenging, a common strategy involves a diazotization-hydrolysis sequence of a related amino-substituted precursor. In the context of Favipiravir synthesis, a halogen is often first introduced, which is then substituted. However, for the purpose of illustrating the formation of the core hydroxylated structure, we will focus on a plausible synthetic pathway.

A representative pathway to a hydroxylated pyrazine carboxamide, which is structurally analogous to our target molecule, is a key part of the synthesis of Favipiravir.[6][7]

Conceptual Synthetic Pathway to a Hydroxylated Pyrazine Carboxamide

-

Halogenation: Methyl 3-aminopyrazine-2-carboxylate can undergo regioselective bromination at the 6-position using N-bromosuccinimide (NBS).[6]

-

Diazotization and Hydrolysis: The amino group at the 3-position can be converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group.[6]

-

Amidation: The methyl ester is then converted to the primary amide.

This sequence highlights the chemical transformations necessary to arrive at the key structural features of potent antiviral agents.

The following diagram illustrates a generalized synthetic pathway for the creation of functionalized pyrazine carboxamides, highlighting the introduction of the hydroxyl group.

Caption: Generalized pathway to functionalized pyrazine carboxamides.

The Rise of Pyrazine-based Antivirals: The Impact of the Hydroxylated Core

The discovery that pyrazine nucleoside analogues possess antiviral properties marked a significant turning point in the application of this heterocyclic scaffold.[8] The development of Favipiravir (T-705) by Toyama Chemical in Japan solidified the importance of the 3-hydroxypyrazine-2-carboxamide core.[7] Favipiravir is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase and has shown activity against a wide range of RNA viruses.[9]

The synthesis of Favipiravir itself has undergone significant evolution. The initial reported synthesis in 2000 was a seven-step process with a low overall yield.[7] Subsequent research has focused on developing more efficient and scalable routes, many of which rely on the key intermediate, Methyl 3-aminopyrazine-2-carboxylate, and its subsequent functionalization.[7][10]

Conclusion and Future Perspectives

The story of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a compelling example of how a seemingly obscure chemical intermediate can be central to the development of life-saving therapeutics. While its individual history is not extensively documented, its synthetic accessibility from 3-aminopyrazine-2-carboxylic acid and its role as a precursor to potent antiviral agents like Favipiravir underscore its importance. The continued exploration of pyrazine chemistry, driven by the need for new and effective antiviral drugs, will undoubtedly lead to the discovery of novel synthetic methodologies and the development of next-generation therapeutics built upon this versatile heterocyclic core. The principles of robust and scalable synthesis, as demonstrated in the preparation of these key intermediates, will remain paramount in translating chemical innovation into clinical reality.

References

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 2018. [Link]

-

Green synthesis of structural analogs of favipiravir. RSC Advances, 2023. [Link]

-

Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Journal of Chemical Crystallography, 2014. [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 2017. [Link]

-

Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 1969. [Link]

-

The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 2019. [Link]

-

Synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamide derivatives in aqueous solution. ResearchGate, 2023. [Link]

-

An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 2022. [Link]

-

Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. J-STAGE, 2014. [Link]

-

Pyrazine - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 2016. [Link]

- Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.

- A kind of synthetic method and application of favipiravir.

- Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 2023. [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biological & Pharmaceutical Research, 2021. [Link]

-

Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate, 2014. [Link]

-

The complete synthesis of favipiravir from 2-aminopyrazine. Semantic Scholar, 2019. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022. [Link]

-

Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 2018. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 2017. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI, 2022. [Link]

-

Methyl 3-hydroxypyrazine-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Ammonium 2-aminopyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2011. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2016. [Link]

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. ijbpas.com [ijbpas.com]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pyrazine Scaffold: A Privileged Heterocycle in Modern Pharmaceutical Design

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties—including its role as a hydrogen bond acceptor and its structural similarity to other key aromatic systems—have established it as a "privileged scaffold" in drug discovery.[2][3] This guide provides an in-depth exploration of the diverse pharmaceutical applications of pyrazine-containing compounds, moving beyond a simple catalog of activities to elucidate the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies essential for their development. We will dissect key therapeutic areas where pyrazine derivatives have demonstrated significant clinical and preclinical success, including oncology, infectious diseases, and neurology, offering researchers and drug development professionals a comprehensive resource grounded in field-proven insights.

The Pyrazine Core: Physicochemical Properties and Medicinal Chemistry Significance

The pyrazine nucleus is an electron-deficient aromatic system, a property conferred by its two electronegative nitrogen atoms.[4] This electronic nature, combined with its planar hexagonal structure, makes it an effective bioisostere for benzene, pyridine, and pyrimidine rings, allowing medicinal chemists to modulate a molecule's properties, such as solubility, metabolic stability, and target binding affinity.[2]

A critical feature of the pyrazine moiety is the role of its nitrogen atoms as hydrogen bond acceptors. This capacity is frequently leveraged in the design of enzyme inhibitors, particularly protein kinase inhibitors, where the pyrazine nitrogen can form a crucial hydrogen bond with an amino acid residue in the hinge region of the kinase's ATP-binding pocket.[2] This interaction provides a strong anchoring point, enhancing both the potency and selectivity of the inhibitor.

General Synthetic Strategy: A Biomimetic Approach

A common and elegant strategy for synthesizing 2,5-disubstituted pyrazines is the biomimetically inspired homodimerization of α-amino aldehydes, followed by air oxidation.[1] This method is efficient and often starts from readily available amino acid precursors.

-

Precursor Preparation: Synthesize the required Cbz-protected α-amino aldehyde (e.g., 107, 111, 115 as described in literature) from a common amino acid. The Cbz (Carboxybenzyl) group serves as a robust protecting group for the amine.

-

Deprotection (Hydrogenolysis): In a reaction vessel, dissolve the Cbz-protected α-amino aldehyde in a suitable solvent like methanol or ethyl acetate. Add 5 mol% of a catalyst, typically Palladium(II) hydroxide (Pearlman's catalyst), under an inert atmosphere.

-

Causality: Palladium-based catalysts are highly efficient for cleaving benzyl-type protecting groups via hydrogenation. Pearlman's catalyst is particularly effective and less pyrophoric than others.

-

-

Condensation/Oxidation: Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction at room temperature. The hydrogenolysis removes the Cbz group, yielding the free α-amino aldehyde.

-

Dimerization: The liberated α-amino aldehyde is unstable and spontaneously undergoes homodimerization. Two molecules condense to form a dihydropyrazine intermediate.

-

Self-Validation: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

-

Aromatization: The dihydropyrazine intermediate is then oxidized to the stable aromatic pyrazine ring. Simply exposing the reaction mixture to air (oxygen) is often sufficient to drive this final aromatization step.[1]

-

Purification: After the reaction is complete, the catalyst is filtered off (e.g., through a pad of Celite), and the solvent is removed under reduced pressure. The resulting crude pyrazine product is then purified using column chromatography to yield the final 2,5-disubstituted pyrazine.[1]

Caption: Workflow for the biomimetic synthesis of pyrazine alkaloids.

Anticancer Applications: Targeting Proliferation and Survival Pathways

Pyrazine derivatives exhibit a remarkable range of anticancer activities, largely due to their ability to target key cellular machinery essential for cancer cell growth and survival.[5][6] Marketed drugs and clinical candidates have validated this scaffold's utility against both hematological malignancies and solid tumors.[4][7]

Proteasome Inhibition: The Case of Bortezomib

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[1] Its mechanism hinges on the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[1]

Mechanism of Action: In cancer cells, the proteasome degrades pro-apoptotic proteins and proteins that regulate cell cycle progression. By inhibiting the proteasome, Bortezomib causes a buildup of these proteins, leading to cell cycle arrest and apoptosis. The boronic acid moiety in Bortezomib is key to its activity, forming a stable complex with the active site threonine residue of the proteasome.[1]

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.

Kinase Inhibition: Targeting Aberrant Signaling

Many cancers are driven by hyperactive protein kinases. Pyrazine-based small molecules are exceptionally well-suited to act as ATP-competitive kinase inhibitors.[8][9]

Gilteritinib (Xospata®): Approved for relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations, Gilteritinib is a potent dual inhibitor of FLT3 and AXL kinases.[8] It binds to the ATP pocket, preventing the phosphorylation and activation of downstream signaling pathways that drive leukemic cell proliferation.[8]

Erdafitinib (Balversa®): This quinoxaline (a pyrazine-benzene fused system) derivative is a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor approved for urothelial carcinoma with specific FGFR genetic alterations.[4][8]

| Compound | Target Kinase(s) | FDA Approval | Disease Indication | Potency (IC₅₀) |

| Gilteritinib | FLT3 / AXL | 2019 | Relapsed/Refractory AML | 0.29 nM (FLT3), 0.73 nM (AXL)[8] |

| Erdafitinib | Pan-FGFR | 2019 | Urothelial Carcinoma | 1-3 nM range for FGFR1-4 |

| Darovasertib | PKC | 2022 | Metastatic Uveal Melanoma | 1.9 nM (PKCα), 0.4 nM (PKCθ)[8] |

Cytotoxicity Screening Protocol

-

Cell Culture: Plate cancer cells (e.g., HCT-15, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Causality: An overnight incubation allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring reproducibility.

-

-

Compound Treatment: Prepare serial dilutions of the pyrazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for 3-4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

-

Self-Validation: The positive control should yield a consistent and known IC₅₀ value, validating the assay's performance. The Z'-factor can also be calculated to assess assay quality.

-

Antimicrobial Applications: A Legacy and Future in Fighting Infection

The pyrazine scaffold is integral to antimicrobial therapy, most famously represented by Pyrazinamide, a first-line drug for treating tuberculosis (TB).

Antitubercular Activity: The Unique Role of Pyrazinamide (PZA)

Pyrazinamide is a prodrug that plays a unique role in TB treatment by targeting dormant or semi-dormant bacilli in the acidic environments of macrophages and caseous lesions.[10]

Mechanism of Action: PZA diffuses into Mycobacterium tuberculosis (Mtb) where it is converted by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[10] In the acidic environment, POA is protonated (HPOA) and diffuses out of the cell. In the neutral pH of the extracellular environment, HPOA deprotonates back to POA, which cannot easily re-enter the cell, effectively trapping the acid and disrupting membrane potential and transport functions.

Caption: PZA is a prodrug activated within M. tuberculosis.

Overcoming Resistance and Expanding Spectrum

A significant challenge with PZA is resistance, often arising from mutations in the pncA gene. Research is now focused on developing PZA derivatives that bypass this activation step.[10] Studies on 5-alkyl substituted pyrazinamides have shown that increasing the lipophilicity of the molecule can enhance its penetration of the mycobacterial cell wall and confer activity against multidrug-resistant (MDR) strains, likely through a PncA-independent mechanism.[10][11]

| Compound | Modification | Mtb H37Rv MIC (μg/mL) | Activity against MDR Strains | PncA Dependent? |

| Pyrazinamide | Parent Drug | ~20-100 (at pH 5.6) | Low | Yes |

| 5-heptyl-PZA (4) | 5-heptyl chain | 3.13 | Yes | No[10] |

| 5-hexyl-N-(3-CF₃-phenyl)-PZA (23) | 5-hexyl & N-phenyl | 3.13 | Yes | No[10] |

Antiviral and CNS Applications

Favipiravir: This pyrazine-based drug is an inhibitor of RNA-dependent RNA polymerase, showing broad-spectrum activity against various RNA viruses, including influenza.[12] It acts as a prodrug, being converted intracellularly to its active phosphoribosylated form, which is then incorporated into viral RNA, causing lethal mutations.

Eszopiclone (Lunesta®): A non-benzodiazepine hypnotic used to treat insomnia, eszopiclone is a pyrrolopyrazine derivative.[1] It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to its sedative effects.[1] The high permeability and ability of certain pyrazine derivatives to cross the blood-brain barrier make them excellent candidates for targeting CNS diseases.[3]

Conclusion and Future Directions

The pyrazine scaffold is a versatile and highly valuable core in pharmaceutical sciences. Its derivatives have led to breakthrough therapies in oncology and infectious disease, and its potential continues to expand into new areas like virology and neurology. The key to future success lies in the rational design of new derivatives based on a deep understanding of structure-activity relationships and mechanisms of action. By leveraging advanced synthetic methodologies and robust biological screening protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocycle, developing next-generation medicines with improved efficacy, selectivity, and safety profiles.

References

- Zuo, Z., Wang, Y., Li, Y., Wang, X., Zhou, J., & Xu, J. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- Zuo, Z., Wang, Y., Li, Y., Wang, X., Zhou, J., & Xu, J. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.

- Knauber, T., & Fodran, P. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

- Knauber, T., & Fodran, P. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

- Request PDF. (2025). Pharmacological activity and mechanism of pyrazines. ResearchGate.

- Oravec, M., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications.

- Al-Rashida, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

- Al-Rashida, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.

- Lan, T., et al. (2023). Pharmacological activity and mechanism of pyrazines. PubMed.

- Al-Rashida, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.

- Bull. Pharm. Res. (2025). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. researchgate.net.

- Oravec, M., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Illuminating the Core: A Technical Guide to the Luminescence Properties of Hydroxypyrazine Derivatives

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypyrazine derivatives represent a pivotal class of heterocyclic compounds, distinguished by their remarkable luminescence properties. This guide provides an in-depth exploration of the principles governing their fluorescence and chemiluminescence, with a particular focus on the imidazopyrazinone core found in marine luciferins like coelenterazine. We will dissect the critical structure-property relationships, offering insights into how synthetic modifications can tune emission wavelengths and enhance quantum yields. This document serves as a technical resource, detailing robust experimental protocols for the synthesis and characterization of these molecules and highlighting their expanding applications in high-throughput screening, bioimaging, and diagnostics.

Introduction: The Intrinsic Glow of Hydroxypyrazines

Luminescence, the emission of light not resulting from heat, is a cornerstone of modern molecular sciences. Within this phenomenon, hydroxypyrazine derivatives have carved out a significant niche. These nitrogen-containing heterocyclic compounds are the chemical engines behind the captivating bioluminescence of many marine organisms.[1] The most prominent member of this family is coelenterazine, the luciferin responsible for the light emission in organisms like the jellyfish Aequorea and the sea pansy Renilla.[1]

Beyond their natural roles, the synthetic versatility of hydroxypyrazines has allowed for extensive chemical modifications.[2][3] These modifications have not only been crucial for studying the fundamental mechanisms of bioluminescence but have also paved the way for the development of novel probes and imaging agents with tailored properties for a wide array of biological and diagnostic applications.[1][2][3][4] This guide will provide the foundational knowledge and practical methodologies required to harness the luminescent potential of these powerful molecules.

Fundamentals of Luminescence in Hydroxypyrazine Derivatives

The light emission from hydroxypyrazine derivatives can be broadly categorized into two phenomena: fluorescence and chemiluminescence/bioluminescence.

2.1. Photoluminescence (Fluorescence)

Fluorescence is a photophysical process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength). The entire process is fleeting, typically occurring on the nanosecond timescale. The energy transitions involved are classically depicted by a Jablonski diagram.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

2.2. Chemiluminescence and Bioluminescence

Chemiluminescence is the production of light from a chemical reaction. In hydroxypyrazine derivatives, this typically involves oxidation.[1] The reaction generates a high-energy, electronically excited intermediate that emits a photon as it decays to a stable ground state product. Bioluminescence is simply chemiluminescence that occurs within a living organism, catalyzed by an enzyme called a luciferase.[1]

The general mechanism for coelenterazine, a model hydroxypyrazine, involves its oxidation to form an excited-state coelenteramide, which is the light-emitting species.[2] While the core reaction is similar, bioluminescent reactions are significantly more efficient (i.e., have a higher quantum yield) than their chemiluminescent counterparts, largely due to the specific microenvironment of the luciferase active site which minimizes non-radiative decay pathways.[1]

Structure-Property Relationships: Tuning the Glow

The luminescence characteristics of hydroxypyrazine derivatives are exquisitely sensitive to their chemical structure and local environment. Understanding these relationships is paramount for designing molecules with desired properties.

Caption: Standard workflow for synthesis and characterization.

5.1. Synthesis of a Hydroxypyrazine Derivative

Synthetic chemistry is key to accessing novel analogs. [1]While numerous specific routes exist, a common modern approach involves palladium-catalyzed cross-coupling reactions to build the core structure, followed by functional group manipulations. [1][5][6][7][8] Conceptual Protocol: Palladium-Coupling Approach

-

React a suitable aminopyrazine with a protected amino nitrile to form the pyrazine N-oxide intermediate. [1]2. Perform a Suzuki or Stille coupling to introduce aryl or other functional groups at desired positions on the pyrazine ring.

-

Reduce the N-oxide and deprotect functional groups as necessary to yield the final aminopyrazine precursor.

-

Cyclize the precursor to form the final imidazopyrazinone core.

-

Purify the final product using flash column chromatography or preparative HPLC.

-

Verify the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

5.2. Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a critical measure of a fluorophore's efficiency. [9]The comparative method, using a well-characterized standard, is the most reliable and accessible technique. [9][10] Protocol: Relative Quantum Yield Determination

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with your test compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54). [9]2. Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. [9][11]3. Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and detector settings for all measurements.

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.

-